molecular formula C20H18O5 B1252585 2-(2,4-Dihydroxy-5-prenylphenyl)-5,6-methylenedioxybenzofuran

2-(2,4-Dihydroxy-5-prenylphenyl)-5,6-methylenedioxybenzofuran

Cat. No.: B1252585
M. Wt: 338.4 g/mol
InChI Key: SOYHFIGRYCLZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dihydroxy-5-prenylphenyl)-5,6-methylenedioxybenzofuran is an organic heterotricyclic compound that is 5,6-methylenedioxybenzofuran substituted by a 2,4-dihydroxy-5-prenylphenyl moiety at position 2. Isolated from the roots of Sophora flavescens, it exhibits cytotoxic activity against the KB epidermoid carcinoma cell line. It has a role as a metabolite and an antineoplastic agent. It is a member of resorcinols, an organic heterotricyclic compound and an oxacycle.

Scientific Research Applications

Phytochemical Constituents

  • Sophora Flavescens Roots : This compound was identified as a novel constituent in the roots of Sophora flavescens, a plant known for its medicinal properties. It was isolated alongside other prenylflavonoids and evaluated for cytotoxic activity against the KB epidermoid carcinoma cell line (Shen et al., 2006).

Analytical Chemistry Applications

  • Derivatization Reagents for Carboxylic Acids : 2-(5-Hydrazinocarbonyl-2-thienyl)-5,6-methylenedioxybenzofuran, a derivative of the compound , was synthesized as a pre-column fluorescence derivatization reagent for carboxylic acids in liquid chromatography. It demonstrated effective reaction with carboxylic acids under mild conditions (Saito et al., 1995).

Antimicrobial Screening

  • Synthesized Dihydrobenzofurans : Dihydrobenzofurans, structurally related to 2-(2,4-Dihydroxy-5-prenylphenyl)-5,6-methylenedioxybenzofuran, were synthesized and screened for antibacterial activity against various bacteria including Gram-positive and Gram-negative strains. Some derivatives showed promising activity (Ravi et al., 2012).

Anti-Tobacco Mosaic Virus Activity

  • Endophytic Fungus Phomopsis sp. : New arylbenzofurans, structurally related to this compound, were isolated from Phomopsis sp. and showed potential anti-tobacco mosaic virus activity. This indicates a potential application in plant protection or as a lead compound for antiviral drugs (Du et al., 2017).

Structure and Antimicrobial Activity Analysis

  • Achyrocline Satureioides : Investigation of prenylated phloroglucinol derivatives from Achyrocline satureioides included a new dibenzofuran derivative. The study provided insights into the structure and potential antimicrobial activities of these compounds (Casero et al., 2015).

Synthesis of Naturally Occurring Compounds

  • Synthesis of Prenylated Benzophenones : Research into the synthesis of naturally occurring prenylated benzophenones, which are structurally related to this compound, provided insight into the synthesis methods for such compounds. This research is crucial for understanding the chemical properties and potential applications of these compounds in various fields (Pathak & Khanna, 1982).

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

4-furo[2,3-f][1,3]benzodioxol-6-yl-6-(3-methylbut-2-enyl)benzene-1,3-diol

InChI

InChI=1S/C20H18O5/c1-11(2)3-4-12-5-14(16(22)8-15(12)21)18-6-13-7-19-20(24-10-23-19)9-17(13)25-18/h3,5-9,21-22H,4,10H2,1-2H3

InChI Key

SOYHFIGRYCLZKD-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC(=C(C=C1O)O)C2=CC3=CC4=C(C=C3O2)OCO4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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